1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14773237
InChI: InChI=1S/C24H27N5O2/c1-15-11-20(21-14-27-29(23(21)28-15)17-5-3-4-6-17)24(30)25-10-9-16-13-26-22-8-7-18(31-2)12-19(16)22/h7-8,11-14,17,26H,3-6,9-10H2,1-2H3,(H,25,30)
SMILES:
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5 g/mol

1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.:

Cat. No.: VC14773237

Molecular Formula: C24H27N5O2

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide -

Specification

Molecular Formula C24H27N5O2
Molecular Weight 417.5 g/mol
IUPAC Name 1-cyclopentyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C24H27N5O2/c1-15-11-20(21-14-27-29(23(21)28-15)17-5-3-4-6-17)24(30)25-10-9-16-13-26-22-8-7-18(31-2)12-19(16)22/h7-8,11-14,17,26H,3-6,9-10H2,1-2H3,(H,25,30)
Standard InChI Key TXSWQYYUPXMXGK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCC4=CNC5=C4C=C(C=C5)OC

Introduction

Structural Analysis and Molecular Properties

Molecular Architecture

The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic system comprising fused pyrazole and pyridine rings. Key substituents include:

  • 1-Cyclopentyl group: Attached to the pyrazole nitrogen, this bulky alicyclic moiety enhances lipophilicity and may influence target selectivity.

  • 6-Methyl group: Positioned on the pyridine ring, this substituent contributes to steric and electronic effects, potentially stabilizing interactions with hydrophobic binding pockets.

  • 4-Carboxamide side chain: Linked to a 2-(5-methoxy-1H-indol-3-yl)ethyl group, this moiety introduces hydrogen-bonding capabilities and structural complexity reminiscent of tryptamine derivatives .

The indole component, with a 5-methoxy group, mirrors motifs found in bioactive molecules such as serotonin and melatonin, suggesting potential neuromodulatory or anticancer properties .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC24H27N5O2\text{C}_{24}\text{H}_{27}\text{N}_{5}\text{O}_{2}
Molecular Weight417.5 g/mol
Critical SubstituentsCyclopentyl, 6-methyl, indole
Calculated LogP~3.2 (estimated)

Synthetic Routes and Methodologies

Conventional Multi-Step Synthesis

Early synthetic approaches involve sequential reactions to construct the pyrazolo[3,4-b]pyridine core, followed by functionalization. Key steps include:

  • Pyrazole ring formation: Condensation of hydrazine derivatives with β-ketoesters .

  • Pyridine annulation: Cyclization under acidic or basic conditions to fuse the pyridine ring.

  • Side-chain incorporation: Amide coupling between the pyrazolo[3,4-b]pyridine-4-carboxylic acid and 2-(5-methoxy-1H-indol-3-yl)ethylamine.

Reaction conditions (temperature, solvent, catalysts) are tightly controlled to optimize yield and purity. For example, palladium catalysts may facilitate C–N bond formation during cyclopentyl group installation.

Table 2: Comparison of Synthetic Methods

MethodYieldTimeKey AdvantageSource
Multi-step conventional40–60%24–48 hEstablished protocol
Solvent-free55–70%2–4 hEco-friendly, rapid
CDC reactions72–90%18 hSingle-step, versatile

Mechanism of Action and Biological Targets

Interaction with Cyclin-Dependent Kinases (CDKs)

Pyrazolo[3,4-b]pyridines are known inhibitors of CDKs, enzymes critical for cell cycle regulation. The 6-methyl and cyclopentyl groups may enhance binding to the ATP-binding pocket, while the indole side chain could mediate interactions with hydrophobic residues . Molecular docking studies suggest that substitution at the indole’s 4-position induces steric clashes with Phe157, reducing potency , underscoring the importance of the 5-methoxy group for optimal activity.

Autotaxin Inhibition

Structurally related indole derivatives exhibit autotaxin (ATX) inhibitory activity, a therapeutic target in fibrosis and cancer . The 1-cyclopentyl group in this compound may mimic lipidic autotaxin substrates, competing with lysophosphatidylcholine (LPC) binding.

Table 3: Putative Biological Targets and Effects

TargetProposed InteractionBiological EffectSource
CDKsATP-binding site inhibitionCell cycle arrest
AutotaxinSubstrate competitionReduced LPA production
Serotonin receptorsIndole-mediated modulationNeuromodulation (hypothesized)

Comparative Analysis with Related Compounds

vs. N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]Cyclopropanecarboxamide

This analog replaces the pyrazolo[3,4-b]pyridine core with a cyclopropanecarboxamide . While both compounds share the 5-methoxyindole group, the pyrazolo derivative’s fused ring system enhances rigidity and target affinity, as evidenced by its higher molecular weight (417.5 vs. 258.3 g/mol) .

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